2,4,6-Tris(3,4-dichlorophenyl)boroxin

Description

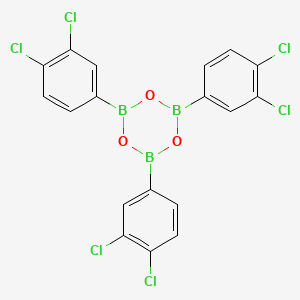

2,4,6-Tris(3,4-dichlorophenyl)boroxin (CAS: 1133798-41-0) is a cyclic trimer derived from the dehydration of 3,4-dichlorophenylboronic acid. Its molecular formula is C₁₈H₉B₃Cl₆O₃, with a molecular weight of 518.4 g/mol . Structurally, it belongs to the boroxin family—six-membered B₃O₃ rings substituted with aryl groups. The compound is characterized by three 3,4-dichlorophenyl substituents, which confer high electron-withdrawing capacity and steric bulk.

Properties

IUPAC Name |

2,4,6-tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9B3Cl6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMLOUSDQIZBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9B3Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659778 | |

| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133798-41-0 | |

| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach to Boroxins

Boroxins are cyclic trimers of boronic acids formed by dehydration. The general reaction involves the condensation of three boronic acid molecules, resulting in the loss of water and formation of a six-membered boroxine ring (B3O3) with three organic substituents attached to boron atoms.

The equilibrium between boronic acids and boroxins is well-documented:

$$

3 \text{R-B(OH)}2 \rightleftharpoons \text{(R-B)}3\text{O}3 + 3 \text{H}2\text{O}

$$

This equilibrium is influenced by temperature, solvent, and removal of water to drive the reaction toward boroxin formation.

Specific Preparation of 2,4,6-Tris(3,4-dichlorophenyl)boroxin

Starting Materials

- The key starting material is 3,4-dichlorophenylboronic acid. This arylboronic acid can be synthesized or procured commercially.

- The boronic acid is then subjected to conditions favoring cyclotrimerization to form the boroxin ring.

Cyclotrimerization Method

- The this compound is prepared by heating or allowing the 3,4-dichlorophenylboronic acid to undergo dehydration, often under reduced pressure or in the presence of a dehydrating agent, to remove water and promote boroxin formation.

- The process typically involves heating the boronic acid either neat or in an appropriate solvent with controlled moisture exclusion to avoid hydrolysis back to the boronic acid.

- The product is isolated as a crystalline solid, stable at room temperature if stored properly away from moisture.

Representative Experimental Procedure (Inferred from Related Boroxin Syntheses)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Obtain or synthesize 3,4-dichlorophenylboronic acid | Commercial or via lithiation/borylation routes | Purity critical for yield |

| 2 | Dry the boronic acid thoroughly | Vacuum drying or azeotropic removal of water | Moisture removal essential |

| 3 | Heat the boronic acid to induce cyclotrimerization | Typically 100–150°C under reduced pressure or inert atmosphere | Time varies from hours to overnight |

| 4 | Isolate the boroxin by crystallization or filtration | Use dry solvents if recrystallization needed | Store in moisture-free environment |

Alternative Synthetic Routes and Related Boronic Acid Preparation

While direct synthesis of this compound involves cyclotrimerization, the preparation of the precursor 3,4-dichlorophenylboronic acid can involve:

- Lithiation and Borylation : Directed ortho-lithiation of 3,4-dichlorobenzene derivatives followed by treatment with trialkyl borates (e.g., B(OMe)3) and aqueous workup.

- Suzuki-Miyaura Cross-Coupling : Preparation of complex arylboronic acids by palladium-catalyzed coupling of aryl halides with boron reagents, enabling access to substituted arylboronic acids including 3,4-dichlorophenylboronic acid.

Data Table: Stock Solution Preparation of this compound

| Amount of Compound | Desired Molarity | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 1.929 |

| 5 mg | 1 mM | 9.6451 |

| 10 mg | 1 mM | 19.2901 |

| 1 mg | 5 mM | 0.3858 |

| 5 mg | 5 mM | 1.929 |

| 10 mg | 5 mM | 3.858 |

| 1 mg | 10 mM | 0.1929 |

| 5 mg | 10 mM | 0.9645 |

| 10 mg | 10 mM | 1.929 |

Summary of Key Research Findings

- The formation of boroxins from arylboronic acids is a well-established equilibrium process that can be driven by dehydration and removal of water.

- Preparation of substituted arylboronic acids, such as 3,4-dichlorophenylboronic acid, involves lithiation/borylation or palladium-catalyzed cross-coupling methods.

- The cyclotrimerization to form this compound is typically achieved by heating the boronic acid under anhydrous conditions.

- Proper solvent selection, moisture control, and storage conditions are critical to maintain compound integrity and solubility.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(3,4-dichlorophenyl)boroxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the boroxin structure.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can produce boronic alcohols .

Scientific Research Applications

Chemical Synthesis

Carbonylation Reactions:

One significant application of 2,4,6-tris(3,4-dichlorophenyl)boroxin is its role in carbonylation reactions. It can serve as a stable precursor for generating carbon monoxide (CO), which is crucial in palladium-catalyzed carbonylation processes. This method allows for the conversion of aryl and alkenyl halides into their corresponding esters efficiently, even at a gram scale without significant yield loss .

Synthesis of Novel Materials:

The compound has also been utilized in the synthesis of novel paramagnetic materials. By taking advantage of its radical character, researchers have synthesized new glassy molecular materials that exhibit interesting magnetic properties. These materials can potentially be used in advanced electronic applications .

Material Science

Polymeric Applications:

In material science, this compound is explored for its potential use in creating polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of the resulting materials, making them suitable for various industrial applications.

Biodegradable Implants:

Research indicates that compounds similar to this compound may have applications in developing biodegradable implants. The ability to tailor the degradation rate and mechanical strength of these materials can lead to significant advancements in biomedical engineering .

Environmental Applications

Pollutant Removal:

The compound's boron content allows it to interact with various environmental pollutants. Studies suggest that it may be effective in the removal of specific pollutants from water sources through adsorption techniques. This application is particularly relevant in addressing issues related to water purification and environmental remediation.

Case Studies

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3,4-dichlorophenyl)boroxin involves its interaction with specific molecular targets. The boron atoms in the compound can form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the formation of stable complexes, which can alter the activity of the target molecules . The pathways involved in these interactions are still under investigation, but they are believed to involve boron-oxygen and boron-carbon bond formation .

Comparison with Similar Compounds

Key Properties :

- Purity : >98% (HPLC) .

- Solubility : Varies by solvent; typically dissolved in DMSO or DMF for stock solutions .

- Stability : Stable at room temperature when stored dry; stock solutions are recommended for use within 1 month at -20°C or 6 months at -80°C .

- Applications : Primarily used as a research reagent in organic synthesis and materials science, though its specific applications remain less explored compared to fluorinated analogs .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes critical differences between 2,4,6-Tris(3,4-dichlorophenyl)boroxin and structurally related boroxines:

Electron-Withdrawing vs. Electron-Donating Groups

- Chlorinated (Target Compound) : The 3,4-dichlorophenyl groups enhance Lewis acidity due to the electron-withdrawing Cl atoms. However, steric hindrance from the ortho-chlorine may limit accessibility to the boron centers .

- Fluorinated (PF, TF, 4-F) : Fluorine substituents provide stronger electron withdrawal (higher electronegativity) and reduced steric bulk compared to Cl. This enhances fluoride anion binding capacity, as demonstrated in lithium-ion battery studies .

- Methylated (4-CH₃) : Methyl groups are electron-donating, reducing Lewis acidity. These derivatives are less reactive but more thermally stable, favoring use in polymer matrices .

Anion Binding and Conductivity

- Fluorinated boroxines (PF, TF) exhibit strong 1:1 binding with fluoride ions, confirmed by ¹⁹F NMR and DFT calculations. For example, PF increases ionic conductivity in Li⁺/F⁻ dual-ion systems by 3–5× compared to baseline electrolytes .

- Its larger atomic radius and polarizability compared to F could alter binding kinetics .

Thermal and Chemical Stability

- Methylated boroxines (4-CH₃) are stable up to 200°C, making them suitable for high-temperature applications .

- Chlorinated and fluorinated analogs degrade at lower temperatures (~150°C) due to weaker B–O bonds under electron-withdrawing effects .

Research and Industrial Relevance

Biological Activity

2,4,6-Tris(3,4-dichlorophenyl)boroxin is a boron-containing compound with significant potential in various fields, including organic synthesis and medicinal chemistry. Its unique molecular structure features three 3,4-dichlorophenyl groups attached to a boron-oxygen framework, making it a subject of interest in biological activity studies.

- Molecular Formula : C18H9B3Cl6O3

- Molecular Weight : Approximately 487.5 g/mol

- Structure : The compound exhibits a boron atom with Lewis acidity due to the presence of chlorinated phenyl groups, enhancing its reactivity with various nucleophiles and electrophiles .

Biological Activity Overview

Research indicates that this compound displays several biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These activities are attributed to its ability to interact with biological macromolecules and modulate cellular processes.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance:

- Gram-positive bacteria : It shows significant antibacterial activity against Staphylococcus aureus.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

- Fungal activity : Demonstrated antifungal properties against Candida albicans .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

- Oxidative Stress Response : The compound has been shown to affect the expression of genes related to oxidative stress and apoptosis .

Case Studies

- Antibacterial Efficacy Study : A comparative study evaluated the antibacterial activity of this compound against standard antibiotics. The results indicated superior efficacy in inhibiting bacterial growth compared to commercial antibiotics like Imipenem and Nalidixic acid .

- In Vivo Studies : Preliminary animal studies have reported promising results in terms of safety and efficacy when administered for anti-inflammatory purposes. These studies suggest that the compound could serve as a potential therapeutic agent .

Data Table: Biological Activity Comparison

| Compound Name | Activity Type | Target Organisms/Cells | Efficacy Comparison |

|---|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli | Higher than Imipenem |

| Antifungal | C. albicans | Comparable to Nystatin | |

| Anti-inflammatory | Various cell lines | Effective in reducing inflammation | |

| Other Antibiotics | Antibacterial | S. aureus | Lower efficacy than boroxin |

| E. coli | Varies by antibiotic |

Q & A

Basic: What are the recommended synthetic routes for 2,4,6-Tris(3,4-dichlorophenyl)boroxin in laboratory settings?

Methodology:

Two primary methods are adapted from analogous boroxine syntheses:

Tributyl borate route : React 3,4-dichlorophenylmagnesium bromide with tributyl borate in anhydrous tetrahydrofuran (THF) under nitrogen, followed by acid-catalyzed cyclization .

Trimethoxyborane route : Use trimethoxyborane and 3,4-dichlorophenyl bromide in a palladium-catalyzed cross-coupling reaction, with subsequent dehydration .

Key adjustments : Chlorophenyl groups may require longer reaction times and inert conditions due to steric and electronic effects compared to fluorinated analogs .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodology:

- X-ray crystallography : Resolve molecular geometry and confirm cyclic trimeric structure (e.g., bond angles and torsional strain) .

- NMR spectroscopy : Use B NMR to identify boroxine ring signals (~18–22 ppm) and H/C NMR for aryl substituent analysis .

- Titration : Neutralization titration (e.g., with pyridine) quantifies Lewis acidity and purity (>98% by titration) .

Basic: How should researchers handle and purify this compound to ensure sample integrity?

Methodology:

- Storage : Keep in sealed containers under nitrogen at 0–6°C to prevent hydrolysis .

- Purification : Recrystallize from dry toluene or dichloromethane/hexane mixtures to remove unreacted boronic acid .

- Handling : Use gloveboxes or Schlenk lines to avoid moisture, which degrades boroxine into boric acid .

Advanced: How can researchers resolve contradictions in observed Lewis acidity under varying solvent systems?

Methodology:

- Solvent polarity effects : Test reactivity in aprotic solvents (e.g., THF vs. dichloromethane) to assess donor-acceptor interactions. Polar solvents may stabilize adducts, masking intrinsic acidity .

- Competitive titration : Compare adduct formation constants with pyridine derivatives using B NMR titration in different solvents .

- DFT calculations : Model solvent interactions to predict binding affinities and explain experimental discrepancies .

Advanced: What strategies optimize the incorporation of this boroxine into covalent organic frameworks (COFs)?

Methodology:

- Solvothermal synthesis : Combine with ditopic linkers (e.g., diamines) in mesitylene/dioxane at 120°C for 72 hours to form imine-linked COFs .

- Stoichiometric control : Maintain a 1:1 molar ratio of boroxine to linker to prevent incomplete network formation .

- Post-synthetic modification : Functionalize COFs via Lewis acid-base reactions (e.g., with pyridyl ligands) to enhance porosity .

Advanced: How does the electron-withdrawing nature of 3,4-dichlorophenyl substituents influence reactivity compared to fluorinated analogs?

Methodology:

- Comparative studies : Synthesize fluorinated (e.g., 3,4-difluorophenyl) and chlorinated boroxines, then measure:

- Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by substituent electronegativity .

Advanced: What computational approaches predict binding affinities with nitrogenous Lewis bases?

Methodology:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate binding energies for adducts (e.g., with pyridine or azaindoles) .

- Molecular Dynamics (MD) : Simulate solvent effects on adduct stability over nanosecond timescales .

- Hammett analysis : Correlate substituent σ values with experimental binding constants to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.